![molecular formula C22H28N2O2S B185018 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine CAS No. 5992-48-3](/img/structure/B185018.png)
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine, also known as PSP, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. PSP belongs to the family of piperazine derivatives and has been shown to have promising effects in various biochemical and physiological processes.
Wirkmechanismus
The exact mechanism of action of 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to modulate the activity of ion channels, including NMDA receptors and voltage-gated calcium channels, which are involved in various physiological processes. Additionally, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-tumor properties.
Biochemical and Physiological Effects:
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the enhancement of immune function. In animal models, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to improve cognitive function and memory, reduce inflammation and oxidative stress, and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has a low toxicity profile and does not have significant side effects, making it a safe compound to use in experiments. However, one limitation of using 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine is its limited solubility in water, which may require the use of organic solvents or other methods to increase its solubility.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine, including its potential as a therapeutic agent in various diseases and conditions. In neuroscience, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer biology, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine may have potential as an anti-tumor agent and could be studied in combination with other chemotherapy drugs. Additionally, further research is needed to understand the exact mechanism of action of 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine and to optimize its synthesis and formulation for therapeutic use.
In conclusion, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine is a promising compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its unique chemical structure and multiple pathways of action make it a versatile compound that can be studied in various fields of research. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine involves the reaction of 4-phenylcyclohexanone with hydrazine hydrate to form 4-phenylcyclohexyl hydrazine. This intermediate compound is then reacted with phenylsulfonyl chloride to yield 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine. The synthesis of 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis, to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been studied for its potential therapeutic effects in various fields of research, including neuroscience, cancer biology, and immunology. In neuroscience, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to have neuroprotective effects and can mitigate the damage caused by ischemia-reperfusion injury. Additionally, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to have anti-inflammatory and anti-tumor effects in cancer biology research. In immunology, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been studied for its potential as an immunomodulatory agent and has been shown to enhance the immune response in animal models.
Eigenschaften
CAS-Nummer |
5992-48-3 |
---|---|
Produktname |
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine |
Molekularformel |
C22H28N2O2S |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C22H28N2O2S/c25-27(26,22-9-5-2-6-10-22)24-17-15-23(16-18-24)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-10,20-21H,11-18H2 |
InChI-Schlüssel |
YGWZFSAEIKYLLL-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.